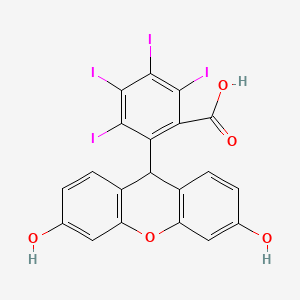
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a xanthene moiety substituted with hydroxy groups and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- typically involves the iodination of a xanthene derivative followed by the introduction of the benzoic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the desired tetraiodo substitution. The process may also involve the use of protecting groups to ensure selective iodination at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated xanthene derivatives.
Substitution: Functionalized xanthene derivatives with various substituents.
科学的研究の応用
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodine substituents play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects. The xanthene moiety contributes to its fluorescent properties, making it useful in imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-, methyl ester: Similar structure but with a methyl ester group instead of iodine atoms.
Benzoic acid, 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-: Contains chlorine atoms instead of iodine.
Uniqueness
Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodo- is unique due to the presence of multiple iodine atoms, which enhance its reactivity and potential applications. The combination of hydroxy and iodine substituents provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
634195-70-3 |
|---|---|
分子式 |
C20H10I4O5 |
分子量 |
837.9 g/mol |
IUPAC名 |
2-(3,6-dihydroxy-9H-xanthen-9-yl)-3,4,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C20H10I4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,13,25-26H,(H,27,28) |
InChIキー |
WZPKDTXOYUYLER-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC3=C(C2C4=C(C(=C(C(=C4I)I)I)I)C(=O)O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















